4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
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Overview
Description
4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azidomethyl group, a dimethoxyphenyl group, and a methyl-1,3-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Azidomethylation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide and a suitable halomethyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Sodium azide is a common reagent for introducing the azidomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. The dimethoxyphenyl group may interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-2-phenyl-5-methyl-1,3-oxazole: Similar structure but lacks the dimethoxy groups.
4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole: Similar structure but lacks the methyl group on the oxazole ring.
Uniqueness
4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is unique due to the presence of both the azidomethyl and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-(azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-11(7-15-17-14)16-13(20-8)10-5-4-9(18-2)6-12(10)19-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAWHWTUOOZGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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